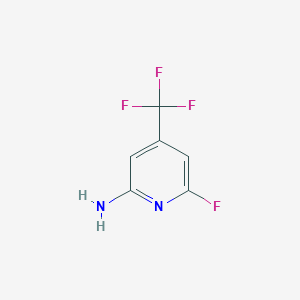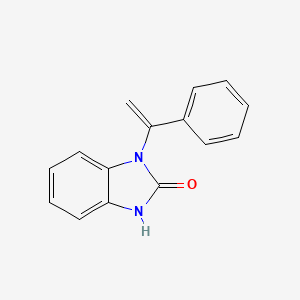
2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales, incluyendo un anillo de piridina, un grupo ciano y un grupo nitrofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida típicamente involucra múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de piridina, la introducción del grupo ciano y la posterior funcionalización con los grupos tio y nitrofenilo. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se controlan cuidadosamente para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para operaciones a gran escala y la garantía del cumplimiento de las normas de seguridad y medioambientales. Se pueden emplear técnicas avanzadas como los reactores de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales, como reducir el grupo nitro a una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del disolvente se optimizan en función de la transformación deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados de aminas.
Aplicaciones Científicas De Investigación
2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en el desarrollo de nuevos materiales, catalizadores y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y dando lugar a diversos efectos biológicos. Los estudios detallados sobre sus dianas moleculares y vías son esenciales para comprender todo su potencial y aplicaciones.
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
En comparación con compuestos similares, 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida destaca por su combinación única de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C26H17ClN4O3S |
|---|---|
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-19-11-9-18(10-12-19)24-14-22(17-5-2-1-3-6-17)23(15-28)26(30-24)35-16-25(32)29-20-7-4-8-21(13-20)31(33)34/h1-14H,16H2,(H,29,32) |
Clave InChI |
ZACUFZHJTWNHQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
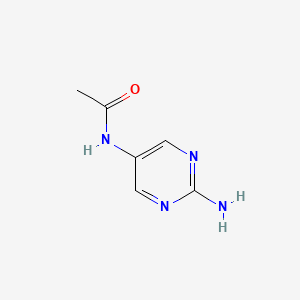
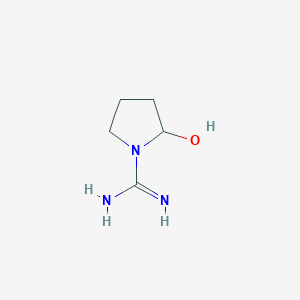
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
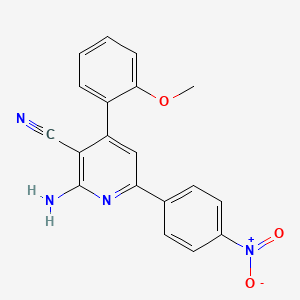
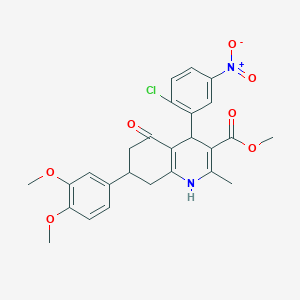
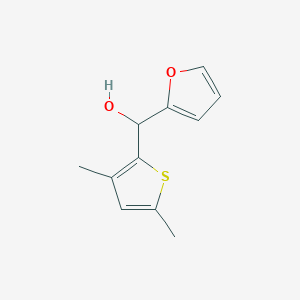
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
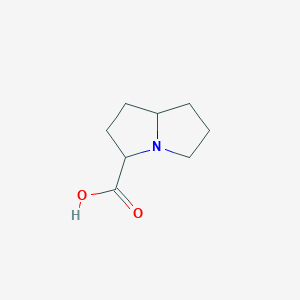
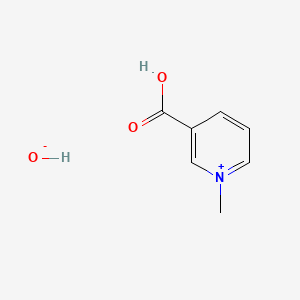
![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
